![molecular formula C11H13N3OS B1645765 1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 937599-68-3](/img/structure/B1645765.png)
1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one
Overview
Description
1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a chemical compound with the CAS number 937599-68-3 . It is used as a reference standard for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.305 and a density of 1.3±0.1 g/cm3 . Its boiling point is 412.2±55.0 °C at 760 mmHg . The melting point and flash point are not specified in the search results.Scientific Research Applications
Synthesis and Pharmacological Potential
Analgesic and Anti-inflammatory Properties : Research has highlighted the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones derivatives, demonstrating significant analgesic and anti-inflammatory activities. These compounds have been evaluated for their potential in treating pain and inflammation, with some showing comparable potency to standard drugs like diclofenac sodium (Alagarsamy et al., 2007).
Antibacterial and Antifungal Activities : Another aspect of research on pyrido[2,3-d]pyrimidin-4(1H)-one derivatives has involved evaluating their antibacterial and antifungal efficacies. These studies have shown that certain derivatives possess notable antimicrobial properties, making them candidates for further investigation as potential antibacterial and antifungal agents (Narayana et al., 2009).
Antimicrobial Activity of Novel Naphtho Derivatives : The synthesis of naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones and their evaluation for antimicrobial activity have been documented. These novel derivatives exhibited significant action against a range of microbial strains, indicating their potential in the development of new antimicrobial agents (Ravindra et al., 2008).
Material Science and Chemistry
- Corrosion Inhibition : The pyrimidine derivatives have also been studied for their role in corrosion inhibition, particularly for protecting metals like iron in corrosive environments. These studies utilize both electrochemical techniques and computational methods to understand the mechanisms of action and efficiency of these compounds as corrosion inhibitors (Abdelazim et al., 2021).
Future Directions
properties
IUPAC Name |
1-ethyl-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-4-14-9-8(10(15)13-11(14)16)6(2)5-7(3)12-9/h5H,4H2,1-3H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRQBJQNEUVBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C)C)C(=O)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148079 | |
Record name | 1-Ethyl-2,3-dihydro-5,7-dimethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one | |
CAS RN |
937599-68-3 | |
Record name | 1-Ethyl-2,3-dihydro-5,7-dimethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937599-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2,3-dihydro-5,7-dimethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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